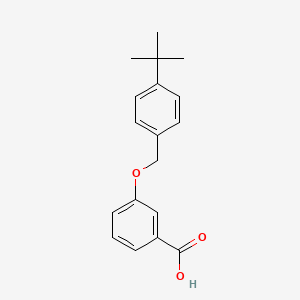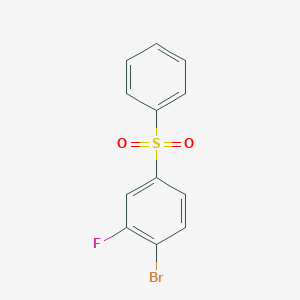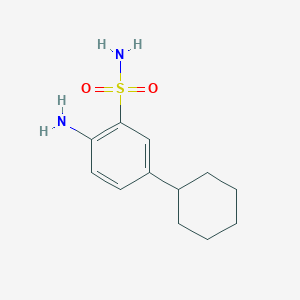
Nurr1 agonist 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nurr1 agonist 7 is an organic compound that belongs to the class of benzoic acids It is characterized by a benzoic acid core substituted with a 4-t-butylbenzyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nurr1 agonist 7 typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and 4-t-butylbenzyl alcohol.
Esterification: The benzoic acid is esterified with 4-t-butylbenzyl alcohol in the presence of a suitable catalyst such as sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: The resulting ester is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Nurr1 agonist 7 can undergo various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Benzoic acid derivatives with additional carboxyl or ketone groups.
Reduction: Alcohols or alkanes derived from the reduction of the benzylic position.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Nurr1 agonist 7 has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Nurr1 agonist 7 involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Similar in structure but lacks the benzyloxy group.
Benzoic acid: The parent compound without any substituents.
4-Hydroxybenzoic acid: Contains a hydroxyl group instead of a benzyloxy group.
Uniqueness
Nurr1 agonist 7 is unique due to the presence of both the t-butyl and benzyloxy groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
3-[(4-tert-butylphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-9-7-13(8-10-15)12-21-16-6-4-5-14(11-16)17(19)20/h4-11H,12H2,1-3H3,(H,19,20) |
InChI Key |
MJXOQKCMOQCDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl [[(5-chloro-1-benzofuran-2-yl)methyl]carbamoyl]formate](/img/structure/B8284218.png)

![5-Bromo-2-[(4-bromophenoxy)difluoromethyl]-1,3-difluorobenzene](/img/structure/B8284226.png)

![6-chloro-5-fluoro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8284244.png)
![2-Chloro-8-fluoroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B8284246.png)


